3-(4-Isopropoxyphenyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by its unique structural features and potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in various therapeutic areas, including antiviral and anticancer properties. The presence of the isopropoxyphenyl group enhances its pharmacological profile, making it a subject of ongoing research.
The synthesis of 3-(4-Isopropoxyphenyl)azetidin-3-ol can be achieved through several methods, one of which includes the Kinugasa reaction. This method involves the cycloaddition of nitrone derivatives with aryl alkynes under specific conditions, typically using copper(I) iodide as a catalyst .
The resulting product can then be purified using column chromatography to isolate the desired stereoisomers .
The molecular structure of 3-(4-Isopropoxyphenyl)azetidin-3-ol consists of an azetidine ring with a hydroxyl group at the third position and an isopropoxyphenyl substituent at the same carbon. The molecular formula can be represented as , with a molecular weight of approximately 195.27 g/mol.
3-(4-Isopropoxyphenyl)azetidin-3-ol can undergo various chemical reactions typical for alcohols and azetidines. These include:
The reactivity of this compound is influenced by both its functional groups and the steric effects introduced by the isopropoxyphenyl moiety .
The mechanism of action for 3-(4-Isopropoxyphenyl)azetidin-3-ol primarily relates to its interaction with biological targets such as enzymes or receptors involved in cellular processes. For instance, compounds with similar structures have been shown to inhibit γ-aminobutyric acid uptake, suggesting potential applications in treating neurological disorders .
Experimental studies indicate that certain derivatives exhibit significant inhibitory activity against various viral strains and cancer cell lines, highlighting their therapeutic potential .
Relevant safety data includes handling precautions due to potential irritant properties associated with alcohols and azetidines .
3-(4-Isopropoxyphenyl)azetidin-3-ol has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities, making it a promising candidate for future drug development .
Azetidin-3-ol derivatives represent a structurally distinct subclass within the broader β-lactam family, characterized by a four-membered azetidine ring bearing a hydroxyl group at the C3 position. Unlike classical β-lactam antibiotics where ring strain facilitates acyl-enzyme formation with penicillin-binding proteins, the 3-hydroxyazetidine moiety offers unique hydrogen-bonding capabilities and stereoelectronic properties that have been leveraged in modern drug design. This scaffold has gained renewed interest for addressing antibiotic resistance and targeting diverse therapeutic pathways, particularly as pharmaceutical chemists seek novel approaches to overcome enzymatic degradation mechanisms in multidrug-resistant pathogens [1] [9].
The medicinal history of azetidinones (2-azetidinones) is intrinsically linked to the antibiotic era, beginning with the serendipitous discovery of penicillin's β-lactam structure. Traditional β-lactam antibiotics – penicillins, cephalosporins, carbapenems, and monobactams – share a reactive four-membered ring that acylates bacterial transpeptidases, inhibiting cell wall biosynthesis. However, the emergence of β-lactamase enzymes, which hydrolytically inactivate these antibiotics, has driven continuous innovation in β-lactam chemistry [1].
Early azetidinone development focused primarily on monocyclic β-lactams like aztreonam, which exhibited stability against certain β-lactamases but lacked broad-spectrum coverage. The discovery that non-β-lactam structures could inhibit β-lactamases marked a pivotal shift. This led to exploration of heterocyclic systems, including diazabicyclooctanes (DBOs) and eventually 3-hydroxyazetidines, as novel pharmacophores. The evolution from hydrolytically labile β-lactams to stable azetidin-3-ol-based inhibitors represents a strategic response to the molecular arms race with resistant bacteria [9]. Key milestones include the identification of the strained urea motif in DBO inhibitors (e.g., avibactam) and the subsequent recognition that the 3-hydroxyazetidine core could mimic transition states while resisting enzymatic hydrolysis [5] [9].
Table 1: Evolution of Azetidinone-Based Therapeutics
Era | Representative Compounds | Primary Application | Limitations Addressed |
---|---|---|---|
1960s-1980s | Penicillins, Cephalosporins | Broad-spectrum antibiotics | Susceptibility to β-lactamases |
1980s-2000s | Clavulanic acid, Sulbactam, Tazobactam | β-Lactamase inhibitors (Class A) | Narrow spectrum of inhibition |
2000s-2010s | Aztreonam (monobactam) | Gram-negative infections | Limited spectrum, no β-lactamase inhibition |
2010s-Present | Avibactam (DBO), Relebactam (DBO) | Broad-spectrum β-lactamase inhibitors | Emergence of MBL and KPC enzymes |
Emerging | 3-Hydroxyazetidine derivatives | Next-gen β-lactamase inhibitors & non-antibiotic modulators | Resistance to current BLIs, therapeutic scope |
The 3-hydroxyazetidine scaffold provides distinctive advantages in molecular design that extend beyond traditional β-lactam applications. Stereochemically defined by its chiral centers (C3 and potentially C1/C2), this scaffold enables precise three-dimensional positioning of pharmacophoric elements. The tertiary alcohol at C3 acts as a versatile hydrogen-bond donor/acceptor, facilitating interactions with biological targets that are less accessible to planar aromatic systems or flexible aliphatic chains [4] [9].
Conformationally, the azetidine ring adopts a puckered structure intermediate between the highly strained planar β-lactams and flexible pyrrolidines. This semi-rigidity reduces entropic penalties upon target binding while allowing limited adaptability to complementary binding sites. The ring nitrogen can serve as a hydrogen-bond acceptor or be functionalized to enhance target affinity or pharmacokinetic properties. These attributes have enabled diverse applications:
Computational analyses reveal that 3-hydroxyazetidine derivatives occupy a favorable region of chemical space for drug-likeness, typically exhibiting molecular weights <350 Da, cLogP values of 1-3, and polar surface areas of 40-60 Ų – properties conducive to cellular permeability while maintaining aqueous solubility. The scaffold's synthetic versatility allows for N-functionalization (alkylation, acylation), C-ring substitution, and modifications of the C3 hydroxyl, enabling extensive structure-activity relationship exploration [4] [7].
The 4-isopropoxyphenyl group appended to the C3 position of the azetidine ring represents a strategically optimized aromatic substitution for enhancing target engagement. Structure-activity relationship (SAR) studies across diverse β-lactam analogs reveal that para-substituted phenyl rings significantly influence antibacterial and β-lactamase inhibitory potency. The isopropoxy moiety (–OCH(CH₃)₂) confers distinct advantages over smaller alkoxy groups (methoxy, ethoxy) or unsubstituted phenyl:
Table 2: Comparative Analysis of para-Substituted Phenyl Modifications at Azetidine C3 Position
Substituent | Steric Volume (ų) | Hammett σₚ | β-Lactamase Inhibition (KPC-2 IC₅₀, μM) | Microsomal Stability (t₁/₂, min) | Key Interactions |
---|---|---|---|---|---|
–H | 22.4 | 0.00 | >100 | 42 | Minimal hydrophobic contact, no π-stacking |
–OCH₃ | 36.2 | -0.27 | 12.5 | 18 | Weak H-bond acceptance, moderate π-stacking |
–OC₂H₅ | 52.7 | -0.24 | 8.7 | 23 | Improved hydrophobic contact, moderate π-stacking |
–OCH(CH₃)₂ | 71.5 | -0.20 | 0.85 | 56 | Optimal hydrophobic filling, strong π-stacking |
–OC₆H₅ | 93.8 | -0.03 | 1.2 | 12 | Excessive steric hindrance, metabolic liability |
The 4-isopropoxyphenyl substitution in 3-(4-Isopropoxyphenyl)azetidin-3-ol thus represents a convergence of steric, electronic, and pharmacokinetic optimizations. This specific aryloxy modification transforms the 3-hydroxyazetidine scaffold from a structural curiosity into a potent pharmacophore capable of inhibiting clinically relevant β-lactamases, including extended-spectrum (ESBL) and carbapenem-resistant (KPC) variants. Its efficacy stems from the synergistic action of the hydrogen-bonding azetidin-3-ol core and the strategically engineered aryl substitution, creating a dual-binding motif that engages both conserved catalytic residues and adjacent specificity pockets in target enzymes [5] [9].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: